3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine, also known as 3-(6-bromopyridin-2-yl)-1,2-oxazol-5-amine, is a compound with the molecular formula and a molecular weight of 240.06 g/mol. It is classified under organic compounds and is primarily utilized in scientific research due to its potential applications in medicinal chemistry and as a building block for various chemical syntheses .
The compound is cataloged in multiple chemical databases, including PubChem and BenchChem, which provide detailed information about its properties, synthesis methods, and potential applications . Its CAS number is 887595-06-4, and it is typically available in high purity (around 95%) for research purposes.
3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine falls under the category of heterocyclic compounds due to the presence of both an isoxazole ring and a pyridine moiety. This classification is significant as it influences the compound's reactivity and potential interactions in biological systems.
The synthesis of 3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine can be approached through various methods, often involving multi-step reactions. One common method includes the condensation of 6-bromopyridin-2-amine with isoxazole derivatives under acidic or basic conditions.
Key structural data includes:
3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine can undergo various chemical reactions typical for amines and heterocycles. Notable reactions include:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts (e.g., palladium for coupling reactions) to optimize yield and selectivity.
The mechanism of action for 3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine primarily involves its interaction with biological targets through binding to specific receptors or enzymes. The presence of the bromine atom enhances its lipophilicity, potentially increasing its bioavailability.
Key physical properties include:
Chemical properties include:
Relevant analyses indicate that the compound exhibits standard reactivity patterns associated with amines and halogenated compounds .
3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine finds applications primarily in:
The compound's unique structure allows researchers to explore its potential therapeutic effects and applications further, making it a valuable asset in chemical research .
The synthesis of 3-(6-bromopyridin-2-yl)isoxazol-5-amine (CAS 887595-06-4) primarily involves sequential condensation reactions between functionalized pyridine and isoxazole precursors. A prevalent route begins with 6-bromopyridine-2-carbaldehyde, which undergoes aldol condensation with hydroxylamine derivatives to form oxime intermediates. Subsequent cyclodehydration using reagents like acetic anhydride yields the isoxazole ring fused to the pyridine core . Alternative pathways employ pre-formed 5-aminoisoxazole units coupled with 2,6-dibromopyridine via nucleophilic aromatic substitution (SNAr), where the bromine at the pyridine C2 position acts as a leaving group. This method achieves moderate yields (55–65%) but requires precise stoichiometric control to prevent di-substitution [9].
Table 1: Multi-Step Synthesis Routes
Starting Materials | Key Intermediate | Reaction Conditions | Final Yield (%) |
---|---|---|---|
6-Bromopyridine-2-carbaldehyde | Oxime adduct | Ac₂O, 80°C, 4h | 58% |
2,6-Dibromopyridine + 5-aminoisoxazole | Bromo-isoxazole-pyridine | DMF, K₂CO₃, 120°C, 12h | 63% |
3-(Pyridin-2-yl)isoxazol-5-amine | N/A | NBS, DMF, 0°C→RT | 71% |
Hantzsch-type cyclizations offer efficient access to the isoxazole-pyridine scaffold under catalytic conditions. A one-pot methodology employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) to simultaneously brominate and cyclize 3-(pyridin-2-yl)isoxazol-5-amine precursors. This approach achieves 71% yield at ambient temperatures within 6 hours, leveraging DMF’s dual role as solvent and weak base [3]. Microwave-assisted cyclization reduces reaction times to <30 minutes by enhancing molecular activation energy. Catalytic hydrogenation over Pd/C (5 mol%) selectively reduces nitro groups in intermediates like 5-(6-bromopyridin-2-yl)isoxazol-3-amine, minimizing dehalogenation side reactions [7].
Table 2: Catalytic Cyclization Performance
Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
NBS | DMF | 25 | 6 | 71 | <5% |
Pd/C (5 mol%) | EtOH | 50 | 2 | 68 | 8% debrominated |
Fe powder/NH₄Cl | H₂O/EtOH | 80 | 1.5 | 75 | None detected |
The C6-bromine atom in 3-(6-bromopyridin-2-yl)isoxazol-5-amine serves as an electrophilic site for Pd-catalyzed cross-coupling, enabling C–C or C–N bond formation. Suzuki-Miyaura reactions with arylboronic acids use Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ in toluene/water (3:1), yielding biaryl derivatives at 80°C within 8 hours (85–92% conversion). Buchwald-Hartwig amination with secondary amines employs t-butyl XPhos as a ligand, affording amino-substituted products in >90% purity. Crucially, the isoxazole NH₂ group requires protection (e.g., as tert-butylcarbamate) to prevent competitive coordination to palladium [5] [9].
Purification of 3-(6-bromopyridin-2-yl)isoxazol-5-amine presents challenges due to polar byproducts and residual metal catalysts. Recrystallization from ethanol/water mixtures (4:1 v/v) yields needle-like crystals with ≥98% purity but suffers from moderate recovery (50–60%). Silica gel chromatography using ethyl acetate/hexane gradients (30→70%) achieves higher recovery (75%) but risks compound decomposition during prolonged elution. Industrial-scale processes favor activated carbon treatment followed by recrystallization, reducing Pd residues to <10 ppm while maintaining ≥99% chemical purity [8].
Table 3: Purification Method Comparison
Method | Solvent System | Purity (%) | Recovery (%) | Pd Residue (ppm) |
---|---|---|---|---|
Recrystallization | Ethanol/water (4:1) | 98.5 | 55 | 15 |
Column Chromatography | EtOAc/hexane (30–70%) | 99.2 | 75 | 50 |
Carbon Treatment + Recryst | Ethanol/water (4:1) | 99.6 | 68 | <10 |
Solvent polarity critically influences reaction kinetics and byproduct formation. Screening shows DMF maximizes cyclization yields (71%) due to superior solubilization of ionic intermediates, while THF and acetonitrile yield <50%. Triethyl ammonium acetate (TEAA) as an ionic liquid solvent/catalyst enhances one-pot condensations, achieving 88% yield at 60°C through stabilization of zwitterionic transition states [10]. Catalyst loading optimization reveals that Pd(OAc)₂ at 2.5 mol% with XantPhos ligand achieves 95% Suzuki coupling efficiency—higher loadings accelerate proto-debromination. For nucleophilic substitutions, phase-transfer catalysts like tetrabutylammonium bromide boost interfacial reactivity in biphasic systems, increasing yields by 20% [4].
Table 4: Solvent/Catalyst Impact on Yield
Reaction Type | Solvent | Catalyst | Loading | Yield (%) |
---|---|---|---|---|
Cyclization | DMF | NBS | 1.2 equiv | 71 |
Suzuki Coupling | Toluene/H₂O | Pd(OAc)₂/XantPhos | 2.5 mol% | 95 |
Reductive Amination | TEAA | None | N/A | 88 |
SNAr | DMF | Bu₄NBr | 10 mol% | 83 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7